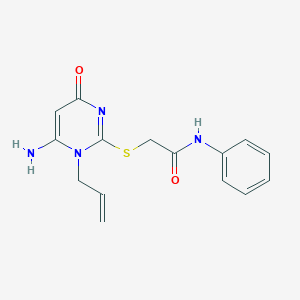![molecular formula C26H18NOS+ B280485 11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium, also known as BF10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. In addition, this compound has been shown to bind to metal ions, leading to fluorescence emission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In addition, this compound has been shown to have antimicrobial properties against various bacteria and fungi. Furthermore, this compound has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, this compound has some limitations, including its relatively low quantum yield and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential applications of this compound in other fields, such as agriculture and food science. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in medicine and material science.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and environmental science. This compound has potential applications as an anticancer agent, a fluorescent probe, and a sensor for the detection of pollutants. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium is synthesized through a multi-step process that involves the reaction of 8-chloro-9,10-dimethyl-8H-cyclopenta[k]fluoranthene with thiourea, followed by a reaction with benzoyl chloride. The final step involves the reaction of the intermediate product with a strong base to form the this compound compound.
Aplicaciones Científicas De Investigación
11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and a photosensitizer for photodynamic therapy. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In environmental science, this compound has been used as a sensor for the detection of pollutants in water.
Propiedades
Fórmula molecular |
C26H18NOS+ |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(5,6-dimethyl-7-thia-4-azoniapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),5,9,11,13,15(19),16-nonaen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18NOS/c1-15-16(2)29-22-14-21-19-12-6-10-17-11-7-13-20(23(17)19)24(21)25(27(15)22)26(28)18-8-4-3-5-9-18/h3-14H,1-2H3/q+1 |
Clave InChI |
OCVQFXVJGQPACM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=[N+]1C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2)C(=O)C6=CC=CC=C6)C |
SMILES canónico |
CC1=C(SC2=[N+]1C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2)C(=O)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)



